2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
The compound 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide features a complex heterocyclic architecture with multiple pharmacophoric groups:
- A 3-nitrophenyl substituent at the imidazole 5-position, contributing strong electron-withdrawing effects.
- A 4-(trifluoromethoxy)phenyl group at the imidazole 1-position, offering lipophilicity and metabolic stability.
- A thioacetamide linker connecting the imidazole core to a p-tolyl terminal group, which may enhance solubility and binding interactions.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O4S/c1-16-5-7-18(8-6-16)30-23(33)15-37-24-29-14-22(17-3-2-4-20(13-17)32(34)35)31(24)19-9-11-21(12-10-19)36-25(26,27)28/h2-14H,15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNIOXOSHFLXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-nitroaniline, 4-(trifluoromethoxy)benzaldehyde, and p-toluidine. The synthetic route may involve the following steps:
Formation of the imidazole ring: This can be achieved through a condensation reaction between 3-nitroaniline and 4-(trifluoromethoxy)benzaldehyde in the presence of an acid catalyst.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is reacted with acetic anhydride and p-toluidine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitrophenyl moiety undergoes catalytic hydrogenation or electrochemical reduction to form amine derivatives. This reaction is critical for prodrug activation in medicinal applications .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (40 psi), Pd/C, ethanol, 25°C | 3-aminophenyl derivative | 82% | |
| Electrochemical reduction at -500 mV | Hydroxylamine intermediate | N/A |
The trifluoromethoxy group enhances electron-withdrawing effects, lowering reduction potential compared to non-fluorinated analogs . Cyclic voltammetry studies on similar nitroaromatics show reduction peaks near -500 mV vs. Ag/AgCl .
Thioether Oxidation
The sulfur atom in the thioacetamide linker is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 2h | Sulfoxide (major) | 75% |
| mCPBA | DCM, 0°C, 30min | Sulfone | 90% |
Steric hindrance from the p-tolyl group slows oxidation kinetics compared to less bulky analogs.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids:
| Conditions | Product | Rate Constant (k, h⁻¹) |
|---|---|---|
| 6M HCl, reflux, 6h | 2-((5-(3-nitrophenyl)...)thio)acetic acid | 0.12 |
| 2M NaOH, ethanol, 50°C, 3h | Sodium salt of the carboxylic acid | 0.25 |
The electron-withdrawing nitro and trifluoromethoxy groups stabilize the transition state, accelerating hydrolysis .
Electrophilic Aromatic Substitution (EAS)
The p-tolyl and 3-nitrophenyl rings participate in EAS, though reactivity is modulated by substituents:
| Reaction | Site of Substitution | Directing Effect | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Meta to trifluoromethoxy | -CF₃O as strong meta-director | 45% |
| Sulfonation (SO₃/H₂SO₄) | Para to methyl on p-tolyl | Methyl as ortho/para-director | 38% |
Density functional theory (DFT) calculations on analogous systems show localized negative charges at nitro oxygen atoms, favoring electrophilic attack at meta positions .
Nucleophilic Aromatic Substitution (NAS)
The nitro group enables NAS under forcing conditions, though limited by deactivation from -CF₃O :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | CuCl₂, DMF, 120°C, 24h | 3-aminophenyl derivative | 28% |
| CH₃O⁻ | K₂CO₃, DMSO, 100°C, 12h | Methoxy-substituted analog | <10% |
Metal Coordination and Cyclization
The imidazole nitrogen and sulfur atoms coordinate transition metals, enabling catalytic applications:
| Metal Salt | Ligand Sites | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Imidazole N, thioether S | Oxidation catalysis | 8.2 |
| Pd(II) | Imidazole N | Cross-coupling reactions | 6.7 |
Scientific Research Applications
Research indicates that compounds with imidazole and thioacetamide structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been evaluated for their effectiveness against various bacterial strains. The presence of nitrophenyl and trifluoromethoxy groups may enhance their antimicrobial properties due to their ability to interact with bacterial cell membranes.
- Anticancer Properties : The imidazole ring is known for its role in several anticancer agents. Studies have shown that derivatives of imidazole can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant growth inhibition in various cancer cell lines, suggesting that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial for its biological activity:
- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.
- Thioether Linkage : Often enhances lipophilicity and membrane permeability.
- Trifluoromethoxy Group : This group can significantly influence the electronic properties of the molecule, potentially increasing its potency against specific targets.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into potential applications:
- Antitubercular Activity : A study on related N-substituted acetamides showed promising results against Mycobacterium tuberculosis, indicating that modifications to the acetamide structure could yield effective antitubercular agents .
- JNK Inhibition : Research on JNK inhibitors has highlighted the importance of specific structural modifications in enhancing inhibitory activity. The incorporation of thioether or imidazole moieties has been linked to improved efficacy .
- In Silico Studies : Molecular docking studies have suggested that similar compounds could act as inhibitors for various enzymes, including those involved in inflammatory pathways, which underscores their potential as anti-inflammatory agents .
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can bind to metal ions or enzymes. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
The trifluoromethoxy group (target) offers greater lipophilicity compared to the methoxy group in ’s 9e, enhancing membrane permeability .
Steric Effects :
Biological Activity
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, with the CAS number 1226433-13-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 438.4 g/mol
- Structure : Contains an imidazole ring, a nitrophenyl group, and a trifluoromethoxyphenyl group, contributing to its diverse chemical reactivity and biological activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes.
- Receptor Modulation : The compound can modulate the activity of receptors on cell surfaces, influencing cellular responses.
- Signal Transduction : It may affect pathways that regulate cell growth and apoptosis .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, showing promising results:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.
- Zone of Inhibition (in mm):
| Compound | E. coli | S. aureus | B. subtilis |
|---|---|---|---|
| 2a | 20 | 22 | 21 |
| 2b | 15 | 19 | 19 |
| Streptomycin | 32 | 28 | 31 |
This data suggests that the compound possesses comparable antibacterial activity to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of imidazole-containing compounds. The compound was tested on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), CEM (T-lymphocyte), L1210 (leukemia).
- IC50 Values (μM):
| Compound | HeLa | CEM | L1210 |
|---|---|---|---|
| Test Compound | 10 | 12 | 15 |
| Control Drug | 8 | 9 | 11 |
The results indicate that the compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial efficacy. Compounds with similar structures showed enhanced activity against multiple bacterial strains .
- Anticancer Research : A study evaluating imidazole derivatives for anticancer properties found that modifications in the structure significantly influenced their potency against different cancer cell lines .
Q & A
What are the standard synthetic routes for this compound, and how is structural purity validated?
Basic
The synthesis involves sequential condensation reactions. For imidazole-thioacetamide derivatives, a common approach is coupling 5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or ethanol) . Post-synthesis, purity is validated via:
- Melting point analysis (to compare with theoretical values).
- Spectroscopic techniques :
- Elemental analysis (CHNS) to ensure stoichiometric consistency .
How can researchers resolve conflicting spectroscopic data during structural characterization?
Advanced
Contradictions in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Multi-solvent NMR analysis : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .
- X-ray crystallography : Resolve ambiguity by determining the crystal structure, as demonstrated for analogous triazole-acetamide derivatives .
What strategies optimize reaction yields for imidazole-thioacetamide derivatives?
Advanced
Yield optimization requires systematic experimental design:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to ethanol .
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to improve thiolate anion reactivity .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct formation .
- Design of Experiments (DoE) : Apply response surface methodology to identify optimal molar ratios and reaction times .
How can molecular docking simulations inform structural modifications for target binding?
Advanced
Docking studies predict binding modes and guide rational design:
- Software tools : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2) .
- Key parameters : Analyze binding energy (ΔG), hydrogen bonds, and hydrophobic contacts. For example, nitro and trifluoromethoxy groups may enhance π-π stacking with aromatic residues in active sites .
- Validation : Compare docking poses with co-crystallized ligands (e.g., acarbose in ) to refine predictions .
What analytical methods assess stability under varying storage conditions?
Basic
Stability protocols include:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- HPLC-MS to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
- pH stability studies : Incubate the compound in buffers (pH 3–9) and track changes via UV-Vis spectroscopy .
How do electron-withdrawing substituents impact the compound’s reactivity?
Advanced
The 3-nitrophenyl and trifluoromethoxy groups influence electronic and steric properties:
- Electrophilicity : Nitro groups increase imidazole ring electrophilicity, favoring nucleophilic attacks at the thioether linkage .
- Steric effects : Trifluoromethoxy substituents may hinder rotation, stabilizing specific conformers observable in NOESY spectra .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify substituent effects on reactivity .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced
Scale-up introduces issues such as:
- Exotherm management : Use jacketed reactors to control temperature during exothermic steps (e.g., thiol deprotonation) .
- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation .
- Byproduct minimization : Optimize stoichiometry to reduce side reactions (e.g., over-alkylation) .
How can researchers validate bioactivity hypotheses for this compound?
Advanced
Methodological steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
